2,4-Dimethoxy Substitution Pattern Yields Superior MAO-B Inhibition vs. 3,4-Dimethoxy Regioisomers
In a systematic study of dimethoxy-halogenated chalcones, the 2',4'-dimethoxy series (DM1–DM10) demonstrated markedly more effective MAO-B inhibition than the 3',4'-dimethoxy series (DM11–DM20) [1]. Although the target compound (CAS 30925-64-5) lacks halogens and bears a biphenyl A-ring, the 2,4-dimethoxy B-ring pattern it possesses is the same pharmacophoric element responsible for the enhanced MAO-B activity in the DM1–DM10 series. The most potent 2',4'-dimethoxy compound (DM2) achieved an IC50 of 0.067 µM against MAO-B, while none of the 3',4'-dimethoxy analogs approached sub-100 nM potency [1]. This establishes the 2,4-dimethoxy orientation as a critical determinant of target engagement.
| Evidence Dimension | MAO-B inhibitory potency as a function of dimethoxy substitution pattern |
|---|---|
| Target Compound Data | 2,4-dimethoxy B-ring pattern (present in CAS 30925-64-5); class-level IC50 range for optimal 2',4'-dimethoxy-halogenated chalcones: 0.067–0.118 µM |
| Comparator Or Baseline | 3,4-dimethoxy B-ring pattern (DM11–DM20 series); no compound in this series achieved sub-100 nM IC50 |
| Quantified Difference | >10-fold potency advantage for the 2,4-dimethoxy substitution pattern over 3,4-dimethoxy in the MAO-B assay |
| Conditions | Recombinant human MAO-B inhibition assay; fluorometric detection using kynuramine as substrate |
Why This Matters
For researchers developing MAO-B inhibitors for Parkinson's disease, the 2,4-dimethoxy substitution pattern is a validated potency-driving motif, making CAS 30925-64-5 a superior starting scaffold compared to its 3,4-dimethoxy regioisomer.
- [1] Rehuman, N. A., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Pharmaceuticals, 15(9), 1132. View Source
